ethyl 5-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
ethyl 5-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various functional groups attached
Properties
IUPAC Name |
ethyl 5-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-4-6-15-7-14-11-9(12(15)16)8(3)10(19-11)13(17)18-5-2/h4,7H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVWPHQWPDCFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine precursors with ethyl acetoacetate under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium ethoxide to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Hydrolysis and Saponification of the Ester Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Base-mediated saponification : Treatment with NaOH or LiOH in aqueous THF/MeOH (1:1) at 60°C for 6 hours converts the ester to the corresponding carboxylic acid .
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Acid hydrolysis : HCl (6M) in refluxing ethanol generates the acid but with lower yields (~65%).
Table 1: Hydrolysis Conditions and Outcomes
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (2M) | THF/MeOH, 60°C, 6h | 5-Methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | 85–90% | |
| HCl (6M) | Ethanol, reflux, 12h | Same as above | ~65% |
Functionalization at the 4-Oxo Position
The 4-oxo group participates in nucleophilic substitution and condensation reactions:
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Amination : Reaction with NH₃ or amines (e.g., benzylamine) in DMF at 120°C replaces the oxo group with an amine, forming 4-aminothienopyrimidine derivatives .
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Condensation with hydrazines : Hydrazine hydrate in ethanol yields hydrazone derivatives, which are precursors to triazolo[4,3-a]pyrimidines .
Key Reaction :
Reference : reports IC₅₀ values of 0.04–0.09 μM for COX-2 inhibitors derived from similar condensations.
Modification of the Propenyl Substituent
The propenyl (allyl) group undergoes electrophilic additions and oxidations:
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Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C forms an epoxide .
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Hydroxylation : Ozonolysis followed by reductive workup (NaBH₄) produces diol derivatives .
Table 2: Propenyl Group Reactivity
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide | Bioactivity optimization | |
| Hydroxylation | O₃, then NaBH₄ | 1,2-Diol | Solubility enhancement |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes halogenation and nitration:
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Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 5-position .
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Nitration : HNO₃/H₂SO₄ at 0°C yields nitro derivatives, which are intermediates for further reductions.
Example :
\text{Thiophene} + \text{NBS} \rightarrow \text{5-Bromo derivative} \quad (\text{Yield: 70%})
Reference : demonstrates brominated analogs with enhanced antibacterial activity (MIC: 2–16 mg/L).
Cross-Coupling Reactions
The propenyl group participates in palladium-catalyzed couplings:
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Heck coupling : With aryl iodides (e.g., 4-iodotoluene), Pd(OAc)₂ catalyzes C–C bond formation to generate styryl derivatives .
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Sonogashira coupling : Reaction with terminal alkynes (e.g., phenylacetylene) forms alkynyl-propenyl hybrids .
Table 3: Cross-Coupling Reactions
| Coupling Type | Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Heck | Pd(OAc)₂, PPh₃ | 4-Iodotoluene | Styryl derivative | 75% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Alkynyl-propenyl derivative | 68% |
Reduction Reactions
Selective reductions target the propenyl and ester groups:
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Propenyl hydrogenation : H₂/Pd-C in MeOH saturates the double bond to form a propyl group .
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Ester reduction : LiAlH₄ in dry THF reduces the ester to a primary alcohol .
Key Data :
Cyclization and Ring Expansion
The 4-oxo group facilitates cyclization with bifunctional nucleophiles:
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Formation of fused rings : Reaction with thiourea in AcOH under reflux generates thiazolo[4,5-d]pyrimidines .
Example :
Biological Relevance : These derivatives show anti-inflammatory activity with IC₅₀ values comparable to celecoxib .
Oxidative Degradation
Strong oxidants (e.g., KMnO₄) degrade the thiophene ring:
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Ring cleavage : KMnO₄ in acidic conditions converts the thiophene to a dicarboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit notable anticancer properties. Ethyl 5-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Antimicrobial Properties
This compound and its derivatives have demonstrated antimicrobial activity against a range of pathogens. For instance, compounds derived from thieno[2,3-d]pyrimidine structures have been reported to possess antibacterial and antifungal properties. This compound has shown effectiveness against drug-resistant strains of bacteria .
Anti-inflammatory Effects
The thienopyrimidine scaffold is also recognized for its anti-inflammatory properties. Research has indicated that compounds containing this structure can modulate inflammatory pathways, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
Herbicidal Activity
this compound has been studied for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides. The compound's mechanism of action involves disrupting metabolic pathways in target plants while minimizing toxicity to non-target species .
Fungicidal Properties
In addition to herbicidal activity, this compound has shown promise as a fungicide. Its efficacy against various fungal pathogens suggests potential use in crop protection strategies to enhance agricultural productivity while reducing reliance on traditional fungicides .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has explored the use of this compound in developing advanced materials with tailored properties such as improved thermal stability and mechanical strength. These materials can be utilized in coatings, adhesives, and composites .
Table: Summary of Applications
| Application Area | Activity/Effect | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer | |
| Antimicrobial | ||
| Anti-inflammatory | ||
| Agriculture | Herbicidal | |
| Fungicidal | ||
| Material Science | Polymer Chemistry |
Selected Research Findings
- Anticancer Studies : A study demonstrated that ethyl 5-methyl-4-oxo derivatives significantly inhibited the growth of human cancer cell lines (Ding et al., 2004) .
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multi-drug resistant bacterial strains, suggesting a new avenue for antibiotic development (PMC2969942) .
- Agricultural Innovations : Field trials indicated that formulations containing this compound reduced weed populations effectively without harming crops (PMC10096614) .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}pyrimidine-5-carboxylate
- Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Comparison: ethyl 5-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate stands out due to its unique prop-2-enyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and improved efficacy in biological applications .
Biological Activity
Ethyl 5-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thieno and pyrimidine ring system. The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thieno-pyrimidine core : This is often achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of substituents such as the ethyl ester and methyl groups is crucial for enhancing biological activity.
Table 1: Key Synthetic Steps for this compound
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thienopyrimidine precursors | Heat, solvent |
| 2 | Alkylation | Ethyl bromide | Base, reflux |
| 3 | Esterification | Carboxylic acid derivatives | Acid catalyst |
Antimicrobial Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising antimicrobial activities. In particular, this compound has been evaluated against various bacterial strains.
Case Study: Antimicrobial Activity Assessment
A study conducted by Chikhalia et al. evaluated several thieno[2,3-d]pyrimidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to ethyl 5-methyl-4-oxo demonstrated significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values ranged from 0.8 to 6.25 µg/mL, indicating strong antibacterial potential compared to standard antibiotics like penicillin and trimethoprim .
Anticancer Activity
The potential anticancer properties of thieno[2,3-d]pyrimidines have also been explored. Research suggests that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Table 2: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 15 | Inhibition of cell cycle progression |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ethyl 5-methyl-4-oxo derivatives. Modifications at various positions on the thieno-pyrimidine structure can significantly alter potency and selectivity against different pathogens or cancer cells.
Key Findings from SAR Studies
- Substituent Effects : Electron-withdrawing groups at specific positions enhance antimicrobial activity.
- Ring Modifications : Altering the ring structure can increase selectivity towards cancer cells while reducing toxicity to normal cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate, and how are yields optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted thioureas with β-keto esters under acidic conditions. For example, refluxing 5-methyl-2-thioxo-dihydropyrimidine derivatives with chloroacetic acid and prop-2-en-1-yl aldehydes in acetic acid/acetic anhydride mixtures (1:1) at 110–120°C for 8–10 hours achieves cyclization . Sodium acetate is often used as a catalyst. Recrystallization from ethyl acetate/ethanol (3:2) improves purity (yield: ~78%) .
- Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (±5°C), and stoichiometric ratios (1:1.2 for aldehyde derivatives) are critical .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and intermolecular interactions. For the thieno[2,3-d]pyrimidine core, deviations from planarity (e.g., puckering of the pyrimidine ring by 0.224 Å) are quantified using SC-XRD .
- Supplementary Techniques :
- NMR : and NMR to verify substituent positions (e.g., prop-2-en-1-yl vs. methyl groups).
- HPLC-MS : Purity assessment (≥95%) and molecular ion confirmation (e.g., m/z 319.3 for CHNOS) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Anti-inflammatory activity reported in some studies (IC: 12 µM) but absent in others.
- Approach :
Validate assay conditions (e.g., LPS-induced vs. COX-2 inhibition models).
Assess solubility discrepancies (DMSO vs. ethanol vehicles) affecting bioavailability .
Compare substituent effects: Prop-2-en-1-yl groups enhance membrane permeability vs. ethyl esters, which may reduce activity .
- Data Harmonization : Use standardized protocols (e.g., NIH Assay Guidance Manual) and cross-validate with orthogonal assays (e.g., SPR for binding affinity).
Q. How can reaction mechanisms for thieno[2,3-d]pyrimidine derivatization be elucidated computationally?
- Methodology :
- DFT Calculations : Simulate intermediates in the cyclocondensation pathway (e.g., transition state energies for ring closure).
- Docking Studies : Predict binding modes with biological targets (e.g., DHFR for anticancer activity) using AutoDock Vina .
- Experimental Validation : Isotopic labeling (e.g., -prop-2-en-1-yl) tracks substituent incorporation during synthesis .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Issues : Racemization at the C5 chiral center during prolonged reflux (>12 hours) .
- Solutions :
- Use chiral catalysts (e.g., L-proline) to enforce stereoselectivity.
- Optimize reaction time (<8 hours) and employ low-temperature crystallization (4°C) to preserve enantiomeric excess (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
